Ethyl 2-amino-4-(trifluoromethyl)thiophene-3-carboxylate
Overview
Description
Mechanism of Action
Target of Action
Thiophene derivatives have been known to exhibit a variety of biological effects, suggesting that they interact with multiple targets .
Mode of Action
Thiophene derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes .
Biochemical Pathways
Thiophene derivatives have been shown to influence a variety of biochemical pathways, leading to diverse downstream effects .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, but specific information is currently lacking .
Result of Action
Thiophene derivatives have been shown to exhibit a variety of pharmacological properties, such as anticancer, anti-inflammatory, and antimicrobial activities .
Biochemical Analysis
Biochemical Properties
Ethyl 2-amino-4-(trifluoromethyl)thiophene-3-carboxylate plays a significant role in biochemical reactions due to its unique structure. The compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, this compound can bind to certain protein receptors, modulating their signaling pathways and affecting cellular responses .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, particularly those involving kinase enzymes . By modulating these pathways, the compound can affect gene expression and cellular metabolism. For example, it can upregulate or downregulate the expression of specific genes involved in cell growth, differentiation, and apoptosis . Furthermore, this compound has been found to impact cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of key metabolites .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These binding interactions can result in the inhibition or activation of enzyme activity, depending on the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins . This can lead to changes in the transcriptional activity of target genes, ultimately affecting cellular function and behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or extreme pH . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of gene expression and metabolic activity . The extent and duration of these effects can vary depending on the concentration and exposure time.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound can exert beneficial effects, such as enhancing metabolic activity and improving cellular function . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing toxicity . These findings highlight the importance of careful dosage optimization in preclinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These reactions are primarily mediated by cytochrome P450 enzymes and other metabolic enzymes, leading to the formation of metabolites that can be further processed or excreted . The metabolic pathways of this compound can influence its pharmacokinetics and overall biological activity.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with specific transporters and binding proteins that facilitate its uptake and distribution. These interactions can affect its localization and accumulation within different cellular compartments and tissues. Additionally, the compound’s physicochemical properties, such as its lipophilicity and molecular size, can influence its transport and distribution patterns.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-amino-4-(trifluoromethyl)thiophene-3-carboxylate typically involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like triethylamine .
Industrial Production Methods: Industrial production of this compound may involve large-scale Gewald reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-amino-4-(trifluoromethyl)thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
Ethyl 2-amino-4-(trifluoromethyl)thiophene-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Comparison with Similar Compounds
Suprofen: A 2-substituted thiophene framework known for its anti-inflammatory properties.
Articaine: A 2,3,4-trisubstituent thiophene used as a dental anesthetic.
Comparison: Ethyl 2-amino-4-(trifluoromethyl)thiophene-3-carboxylate is unique due to the presence of the trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This makes it a promising candidate for drug development compared to other thiophene derivatives .
Properties
IUPAC Name |
ethyl 2-amino-4-(trifluoromethyl)thiophene-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO2S/c1-2-14-7(13)5-4(8(9,10)11)3-15-6(5)12/h3H,2,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXOJAIFAWOOYMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90731477 | |
Record name | Ethyl 2-amino-4-(trifluoromethyl)thiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90731477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
917909-56-9 | |
Record name | Ethyl 2-amino-4-(trifluoromethyl)thiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90731477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 2-amino-4-(trifluoromethyl)thiophene-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.